molecular formula C11H10BrNO2 B6206843 1-(4-bromobenzoyl)pyrrolidin-2-one CAS No. 98612-92-1

1-(4-bromobenzoyl)pyrrolidin-2-one

Cat. No. B6206843
CAS RN: 98612-92-1
M. Wt: 268.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzoyl)pyrrolidin-2-one is a novel compound with potential applications in medicinal chemistry and biochemistry. It is a highly versatile molecule that has been used in a variety of scientific research applications, such as drug synthesis, enzyme inhibition, and in vitro studies.

Scientific Research Applications

1-(4-Bromobenzoyl)pyrrolidin-2-one has been used in a variety of scientific research applications. It has been used as a tool to study the mechanism of action of enzymes, as well as to synthesize drugs. It has also been used in in vitro studies to investigate the biochemical and physiological effects of drugs.

Mechanism of Action

1-(4-Bromobenzoyl)pyrrolidin-2-one is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme, blocking the enzyme from binding to its substrate. This inhibition can lead to changes in the biochemical and physiological effects of the drug.
Biochemical and Physiological Effects
1-(4-Bromobenzoyl)pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, leading to increased levels of the drug in the body. It has also been shown to affect gene expression and cell proliferation.

Advantages and Limitations for Lab Experiments

1-(4-Bromobenzoyl)pyrrolidin-2-one has several advantages in laboratory experiments. It is a highly efficient and cost-effective reagent, and it is easy to synthesize and purify. However, it also has some limitations. It can be toxic and can cause irritation to the skin and eyes.

Future Directions

1-(4-Bromobenzoyl)pyrrolidin-2-one has potential applications in a variety of fields, including medicinal chemistry, biochemistry, and drug synthesis. Future research could focus on the development of more efficient synthesis methods, as well as the exploration of its effects on drug metabolism and gene expression. Additionally, further research could be conducted to investigate its potential applications in drug discovery and development.

Synthesis Methods

1-(4-Bromobenzoyl)pyrrolidin-2-one is synthesized by the reaction of 4-bromobenzoyl chloride with pyrrolidin-2-one in the presence of a base catalyst. The reaction is carried out at room temperature and the product is isolated by column chromatography. The reaction is highly efficient and yields up to 95% of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromobenzoyl)pyrrolidin-2-one involves the reaction of 4-bromobenzoyl chloride with pyrrolidin-2-one in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromobenzoyl chloride", "pyrrolidin-2-one", "base (e.g. triethylamine)" ], "Reaction": [ "Add pyrrolidin-2-one to a flask containing a base (e.g. triethylamine) and stir to dissolve.", "Slowly add 4-bromobenzoyl chloride to the flask while stirring continuously.", "Heat the reaction mixture to reflux for several hours.", "Allow the mixture to cool and then filter the solid product.", "Wash the solid product with a suitable solvent (e.g. diethyl ether) and dry under vacuum to obtain the final product." ] }

CAS RN

98612-92-1

Product Name

1-(4-bromobenzoyl)pyrrolidin-2-one

Molecular Formula

C11H10BrNO2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.